molecular formula C19H19NO9 B12724766 Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- CAS No. 83357-20-4

Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)-

Cat. No.: B12724766
CAS No.: 83357-20-4
M. Wt: 405.4 g/mol
InChI Key: XDTVKCFMTFAIDV-QFACEVIFSA-N
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Description

Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound that belongs to the class of benzophenones This compound is characterized by the presence of a methanone group attached to a 4-(beta-D-galactopyranosyloxy)phenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzophenone with a galactopyranosyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of an amino derivative, while oxidation can result in different oxidized products .

Scientific Research Applications

Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- include:

Uniqueness

What sets Methanone, (4-(beta-D-galactopyranosyloxy)phenyl)(4-nitrophenyl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83357-20-4

Molecular Formula

C19H19NO9

Molecular Weight

405.4 g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16+,17+,18-,19-/m1/s1

InChI Key

XDTVKCFMTFAIDV-QFACEVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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